molecular formula C11H15N3O2 B2891489 3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol CAS No. 221014-03-5

3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol

Cat. No.: B2891489
CAS No.: 221014-03-5
M. Wt: 221.26
InChI Key: JLPBLFOJWKMBRM-UHFFFAOYSA-N
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Description

3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol typically involves the following steps:

    Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.

    Introduction of the propanol moiety: The benzimidazole intermediate is then reacted with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to introduce the propanol group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The methoxy and propanol groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-benzimidazol-2-thiol
  • 3-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
  • 2-(5-Methoxy-1H-benzoimidazol-2-ylamino)-ethanol

Uniqueness

3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol is unique due to the presence of both a methoxy group and a propanol moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct advantages in terms of solubility, bioavailability, and interaction with molecular targets compared to other similar compounds.

Properties

IUPAC Name

3-[(6-methoxy-1H-benzimidazol-2-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPBLFOJWKMBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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